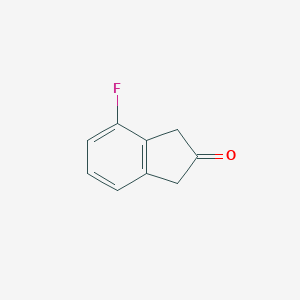

4-Fluoro-1H-inden-2(3H)-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-fluoro-1,3-dihydroinden-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUBNRHGOGIMCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC2=C1C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30633269 | |

| Record name | 4-Fluoro-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210824-58-0 | |

| Record name | 4-Fluoro-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Analysis of Indenones: A Technical Guide for Researchers

Executive Summary

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for indenone compounds. Due to the limited availability of published spectroscopic data for the specific derivative 4-Fluoro-1H-inden-2(3H)-one, this document utilizes the well-characterized parent compound, 1-Indanone (2,3-dihydro-1H-inden-1-one), as a foundational model. The guide presents the known spectral data for 1-Indanone in a structured format and offers a detailed discussion on the predicted spectral modifications arising from the introduction of a fluorine atom at the 4-position. Furthermore, it outlines standardized experimental protocols for acquiring high-quality spectroscopic data and includes a visual workflow for the systematic spectroscopic analysis of such compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

Indenone derivatives are a class of organic compounds that feature a fused bicyclic structure, consisting of a benzene ring fused to a cyclopentenone ring. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and optoelectronic properties. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for quality control in synthesis. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose.

This guide focuses on providing a detailed spectroscopic profile of this class of compounds, using 1-Indanone as a representative example. The principles and data presented herein can be extrapolated to understand the spectroscopic characteristics of substituted indenones, such as this compound.

Spectroscopic Data of 1-Indanone

The following sections present the fundamental spectroscopic data for 1-Indanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for 1-Indanone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.76 | d | 1H | Ar-H |

| 7.59 | t | 1H | Ar-H |

| 7.48 | d | 1H | Ar-H |

| 7.36 | t | 1H | Ar-H |

| 3.16 | t | 2H | -CH₂- |

| 2.70 | t | 2H | -CH₂- |

Table 2: ¹³C NMR Data for 1-Indanone

| Chemical Shift (δ) ppm | Assignment |

| 207.1 | C=O |

| 155.3 | Ar-C |

| 137.2 | Ar-C |

| 134.7 | Ar-CH |

| 127.2 | Ar-CH |

| 126.8 | Ar-CH |

| 123.8 | Ar-CH |

| 36.3 | -CH₂- |

| 25.8 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Indanone is characterized by the following key absorption bands.[1]

Table 3: IR Absorption Data for 1-Indanone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2900 | Medium | Aliphatic C-H stretch |

| ~1700 | Strong | C=O (ketone) stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 1-Indanone [2]

| m/z | Relative Intensity | Assignment |

| 132 | High | [M]⁺ (Molecular Ion) |

| 104 | High | [M-CO]⁺ |

| 78 | Medium | [C₆H₆]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Predicted Spectroscopic Effects of 4-Fluoro Substitution

The introduction of a fluorine atom at the 4-position of the indenone ring is expected to induce predictable changes in the spectroscopic data.

-

¹H NMR: The aromatic proton signals will be more complex due to spin-spin coupling with the fluorine atom. The proton ortho to the fluorine will likely appear as a doublet of doublets. The chemical shifts of the aromatic protons will also be affected by the electron-withdrawing nature of fluorine.

-

¹³C NMR: The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the fluorine substituent.

-

¹⁹F NMR: A ¹⁹F NMR spectrum would show a signal for the fluorine atom, and its coupling to adjacent protons would provide further structural confirmation.

-

IR Spectroscopy: The C-F bond will have a characteristic stretching absorption in the region of 1000-1400 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak will be shifted to a higher m/z value corresponding to the mass of the fluorinated compound (C₉H₇FO, molecular weight: 150.15 g/mol ).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.[4]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

FT-IR Spectroscopy

-

Sample Preparation (Thin Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).[5]

-

Deposition: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[5]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[5]

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).[6]

-

Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common technique for this class of compounds.[7]

-

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records the abundance of each ion.[8]

Workflow for Spectroscopic Analysis

The systematic analysis of an unknown indenone derivative typically follows a logical progression of spectroscopic experiments.

Caption: Workflow for the spectroscopic characterization of an indenone derivative.

Conclusion

This technical guide provides a foundational understanding of the key spectroscopic features of indenone compounds, using 1-Indanone as a primary example. The tabulated data, predicted spectral shifts for a fluorinated analog, and standardized experimental protocols offer a valuable resource for researchers. The presented workflow illustrates a systematic approach to the structural elucidation of novel indenone derivatives, which is crucial for advancing research in medicinal chemistry and related fields.

References

- 1. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

- 2. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. web.mit.edu [web.mit.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Synthesis of 4-Fluoro-1H-inden-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 4-Fluoro-1H-inden-2(3H)-one, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct published syntheses for this specific molecule, this document outlines proposed pathways based on established methodologies for the synthesis of analogous indanone structures. The guide details potential starting materials, key chemical transformations, and includes detailed, representative experimental protocols.

Introduction

This compound is a fluorinated derivative of 2-indanone. The introduction of a fluorine atom onto the aromatic ring can significantly modulate the physicochemical and biological properties of molecules, making this compound a desirable intermediate for the synthesis of novel pharmaceuticals and functional materials. The core synthetic challenge lies in the strategic introduction of the fluorine substituent and the subsequent construction of the indanone framework. This guide explores viable synthetic strategies, focusing on accessibility of starting materials and reaction efficiency.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are considered for the synthesis of this compound. The first pathway initiates from 4-fluorophenylacetic acid, and the second begins with 4-fluorobenzaldehyde.

Pathway A: From 4-Fluorophenylacetic Acid

This approach leverages the commercially available 4-fluorophenylacetic acid and involves a homologation step followed by an intramolecular cyclization.

Caption: Synthetic pathway from 4-fluorophenylacetic acid.

Pathway B: From 4-Fluorobenzaldehyde

This pathway utilizes 4-fluorobenzaldehyde and builds the carbon skeleton through a condensation reaction, followed by reduction and cyclization.

Caption: Synthetic pathway from 4-fluorobenzaldehyde.

Experimental Protocols (Representative)

The following protocols are representative examples based on general procedures for the synthesis of similar indanone structures and should be adapted and optimized for the specific synthesis of this compound.

Synthesis of 3-(4-Fluorophenyl)propanoic acid (Precursor for both pathways)

Materials:

-

4-Fluorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Diethyl ether

Procedure (Doebner-von Miller reaction):

-

To a stirred solution of 4-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (3 volumes), add piperidine (0.1 eq).

-

Heat the reaction mixture at 80-90 °C for 2 hours, then at reflux for 30 minutes.

-

Cool the mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

-

The precipitated solid, 4-fluorocinnamic acid, is filtered, washed with cold water, and dried.

-

The crude 4-fluorocinnamic acid is then reduced. A common method is catalytic hydrogenation using Pd/C in a suitable solvent like ethanol or ethyl acetate under a hydrogen atmosphere until the uptake of hydrogen ceases.

-

Alternatively, reduction can be achieved using sodium amalgam in a basic solution. Suspend the 4-fluorocinnamic acid in a 10% sodium hydroxide solution and add 4% sodium amalgam portion-wise with stirring and cooling.

-

After the reaction is complete, acidify the solution with hydrochloric acid to precipitate 3-(4-fluorophenyl)propanoic acid.

-

Filter the product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Intramolecular Friedel-Crafts Cyclization to this compound

Materials:

-

3-(4-Fluorophenyl)propanoic acid

-

Polyphosphoric acid (PPA) or Eaton's Reagent (P₂O₅ in MeSO₃H)

-

Dichloromethane

-

Ice water

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a mechanically stirred flask, add polyphosphoric acid (10 times the weight of the carboxylic acid).

-

Heat the PPA to 80-90 °C and add 3-(4-fluorophenyl)propanoic acid (1.0 eq) in one portion.

-

Stir the mixture vigorously at this temperature for 30-60 minutes. The reaction progress should be monitored by TLC.

-

Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Data Presentation

The following table summarizes expected yields for key transformations based on analogous reactions reported in the literature. Actual yields may vary depending on reaction scale and optimization.

| Reaction Step | Starting Material | Product | Reagents and Conditions | Expected Yield (%) |

| Doebner-von Miller Reaction & Reduction | 4-Fluorobenzaldehyde | 3-(4-Fluorophenyl)propanoic acid | 1. Malonic acid, Pyridine, Piperidine; 2. H₂, Pd/C | 70-85 |

| Intramolecular Friedel-Crafts Cyclization | 3-(4-Fluorophenyl)propanoic acid | This compound | Polyphosphoric acid, 80-90 °C | 60-80 |

Logical Workflow for Synthesis and Characterization

4-Fluoro-1H-inden-2(3H)-one: A Technical Overview of a Sparsely Documented Intermediate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide consolidates the currently available information on 4-Fluoro-1H-inden-2(3H)-one, CAS number 1210824-58-0. It is important to note that publicly accessible scientific literature providing in-depth characterization, detailed experimental protocols, and biological activity for this specific compound is exceptionally limited. The information presented herein is primarily aggregated from chemical supplier data and general literature on related fluorinated indanone compounds.

Core Properties

Based on data from various chemical suppliers, the fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1210824-58-0 | Multiple Suppliers |

| Molecular Formula | C₉H₇FO | Multiple Suppliers |

| Molecular Weight | 150.15 g/mol | Multiple Suppliers |

| Appearance | Powder or liquid | Amadis Chemical |

| Purity | ≥97% or ≥98% (HPLC) | Amadis Chemical, Capot Chemical |

Spectroscopic Data

A ¹H NMR spectrum for this compound is available, though detailed interpretation and assignment of peaks require further experimental validation.

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for this compound have not been identified in the public domain. However, general synthetic strategies for fluorinated indanones can be inferred from the broader chemical literature. The synthesis of the indanone core is well-established and typically involves intramolecular Friedel-Crafts reactions.

One review highlights that the synthesis of 1-indanones can be achieved through the cyclization of 3-arylpropionic acids.[1] For fluorinated analogs, a key challenge lies in the introduction of the fluorine substituent at the desired position on the aromatic ring, which can be achieved by starting with an appropriately fluorinated phenylpropionic acid.

A general procedure for the fluorination of indanones using a selective fluorinating agent has also been described, although this was not specific to the target molecule.[2]

It is crucial to emphasize that these are general methodologies for related compounds and would require significant adaptation and optimization for the specific synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. The indanone scaffold is present in various biologically active molecules, with activities including antiviral, anti-inflammatory, and anticancer effects.[1][3] The introduction of fluorine can significantly modulate the biological properties of a molecule.[4] However, without specific studies on this compound, any discussion of its potential biological role would be purely speculative.

Logical Relationship for General Indanone Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of an indanone core, which could be adapted for fluorinated derivatives.

Caption: Generalized workflow for indanone synthesis.

Conclusion

This compound remains a poorly characterized compound in the public scientific domain. While its basic chemical identity is established through supplier data, a comprehensive understanding of its physical properties, a validated synthetic route, and any potential biological activity is lacking. This document serves as a summary of the currently accessible information and highlights the significant knowledge gaps that future research would need to address. Researchers interested in this compound are encouraged to undertake a thorough experimental investigation to elucidate its properties and potential applications.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of fluorinated combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Framework for Assessing the Stability of 4-Fluoro-1H-inden-2(3H)-one: A Computational Chemistry Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical framework for evaluating the stability of 4-Fluoro-1H-inden-2(3H)-one, a molecule of interest in medicinal chemistry. In the absence of extensive experimental data, computational methods provide a powerful and efficient means to predict molecular stability, reactivity, and thermodynamic properties. This document details proposed quantum chemical protocols, illustrative data representations, and the logical workflows required to conduct a thorough in silico analysis. The methodologies described herein are designed to provide foundational insights for drug design, synthesis optimization, and further experimental investigation.

Introduction

The stability of a pharmaceutical compound is a critical determinant of its viability as a drug candidate. Factors such as conformational stability, thermodynamic properties, and susceptibility to degradation pathways can significantly impact shelf-life, bioavailability, and efficacy. This compound, as a fluorinated derivative of the indanone scaffold, presents a unique profile for theoretical investigation. The introduction of a fluorine atom can modulate electronic properties, metabolic stability, and binding affinities.

This whitepaper proposes a systematic computational study to elucidate the stability of this compound. The primary objectives of this proposed study are:

-

To determine the optimized molecular geometry and identify the most stable conformers.

-

To calculate key thermodynamic parameters, including Gibbs free energy, enthalpy, and entropy.

-

To analyze the vibrational frequencies to confirm the nature of stationary points and predict infrared spectra.

-

To map the frontier molecular orbitals (HOMO and LUMO) to understand kinetic stability and reactivity.

The following sections provide a detailed protocol for such a theoretical investigation.

Proposed Computational Methodology

A robust computational approach is essential for accurately predicting the stability of this compound. The proposed methodology leverages Density Functional Theory (DFT), a widely used and reliable quantum chemical method.

Software and Hardware

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The computations would require a high-performance computing cluster to manage the computational cost of the chosen theoretical levels.

Computational Protocol

-

Initial Structure Preparation : The 3D structure of this compound will be constructed using a molecular builder and subjected to an initial geometry optimization using a computationally less expensive method (e.g., PM6 or a small basis set DFT).

-

Conformational Analysis : A systematic conformational search will be performed to identify all low-energy conformers. This is particularly important for the non-aromatic five-membered ring.

-

Geometry Optimization : The lowest energy conformers will be subjected to full geometry optimization using DFT. A common and effective combination of functional and basis set for such molecules is B3LYP with a 6-311++G(d,p) basis set. The optimization will be performed in the gas phase and, for a more realistic scenario, in a solvent continuum using the Polarizable Continuum Model (PCM).

-

Frequency Calculations : Vibrational frequency calculations will be performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE), thermal corrections, and the predicted IR spectrum.

-

Thermodynamic Analysis : From the frequency calculations, key thermodynamic parameters such as the Gibbs free energy (G), enthalpy (H), and entropy (S) will be determined.

-

Frontier Molecular Orbital Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of kinetic stability.

Hypothetical Data Presentation

The results of the proposed computational study should be presented in a clear and comparative manner. The following tables are examples of how the quantitative data could be structured.

| Table 1: Optimized Geometric Parameters for the Most Stable Conformer of this compound | |

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | |

| C=O | 1.215 |

| C-F | 1.358 |

| Bond Angles (°) ** | |

| C-C-O | 125.4 |

| F-C-C | 118.9 |

| Dihedral Angles (°) ** | |

| H-C-C-H (in the five-membered ring) | -15.2 |

| Table 2: Calculated Thermodynamic Properties of this compound at 298.15 K | |

| Parameter | Calculated Value (Hartree/particle) |

| Zero-point vibrational energy (ZPVE) | 0.12345 |

| Enthalpy (H) | -552.123456 |

| Gibbs Free Energy (G) | -552.167890 |

| Entropy (S) (cal/mol·K) | 85.43 |

| Table 3: Frontier Molecular Orbital Energies and HOMO-LUMO Gap | |

| Parameter | Energy (eV) |

| HOMO Energy | -6.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.66 |

Visualizations of Computational Workflow and Relationships

Visual diagrams are crucial for understanding the logical flow of a computational study and the relationships between different calculated parameters. The following diagrams are generated using the DOT language.

Conclusion

This document provides a detailed theoretical framework for assessing the stability of this compound through computational chemistry. The proposed DFT-based protocol allows for the determination of geometric, thermodynamic, and electronic properties that are fundamental to understanding molecular stability. The structured presentation of hypothetical data in tables and the visualization of the computational workflow and parameter relationships offer a clear roadmap for researchers. The insights gained from such a study would be invaluable for guiding synthetic efforts, predicting degradation pathways, and accelerating the drug development process for compounds based on the this compound scaffold.

Potential Biological Activity of 4-Fluoro-1H-inden-2(3H)-one: A Technical Guide

Disclaimer: This document summarizes the potential biological activities of 4-Fluoro-1H-inden-2(3H)-one based on research conducted on structurally related indanone derivatives. As of the date of this publication, no specific biological data for this compound has been found in publicly available literature. The information presented herein is intended to guide future research and drug development efforts by highlighting the established activities of the indanone scaffold, particularly its fluorinated analogues.

Executive Summary

The indanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of indanone have demonstrated significant potential as anticancer, anti-Alzheimer's, anti-inflammatory, analgesic, antiviral, and antimicrobial agents.[1][2][3] The incorporation of fluorine into pharmacologically active molecules is a well-established strategy to enhance metabolic stability, binding affinity, and overall therapeutic profile.[4][5] This guide focuses on the most promising and well-documented potential activities of this compound by examining the data on analogous compounds: anticancer and cholinesterase inhibitory activities.

Potential Anticancer Activity

The most extensively studied therapeutic application of indanone derivatives is in oncology. Numerous studies have reported potent cytotoxic effects of indanone analogues against a variety of human cancer cell lines.[2]

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism by which several indanone derivatives exert their anticancer effects is through the disruption of microtubule dynamics.[6] Specifically, compounds like fluorinated benzylidene indanones have been shown to bind to the colchicine binding site on β-tubulin.[6][7] This interaction inhibits the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for cell division. By disrupting microtubule formation, these compounds induce an arrest of the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis) in cancer cells.[6][8][9] This pathway is a validated and effective target for cancer chemotherapy.[6]

References

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-1-indanone | 699-99-0 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Electrophilic/Nucleophilic Sites of 4-Fluoro-1H-inden-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1H-inden-2(3H)-one is a fluorinated derivative of 2-indanone. The introduction of a fluorine atom to the aromatic ring can significantly influence the molecule's electronic properties, reactivity, and biological activity. The strategic incorporation of fluorine is a common practice in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates[1][2]. This technical guide provides a comprehensive overview of the reactivity, as well as the electrophilic and nucleophilic sites of this compound, based on established principles of organic chemistry and data from analogous compounds.

Molecular Properties

A summary of the key molecular properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₉H₇FO |

| Molecular Weight | 150.15 g/mol |

| CAS Number | 1210824-58-0[3] |

| Appearance | Expected to be a solid |

| Canonical SMILES | C1C(C2=CC=CC(F)=C21)=O |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on well-established organic reactions used for analogous 2-indanone derivatives. One such common method is the Dieckmann condensation, which involves the intramolecular reaction of a diester with a base to form a β-keto ester[4][5].

A potential synthetic pathway could start from 3-fluorophenylacetic acid. This starting material can be converted to the corresponding diester, which then undergoes an intramolecular Dieckmann condensation to yield a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation would afford the desired this compound.

Alternatively, synthesis can be achieved through the oxidation of the corresponding indene[6][7].

Proposed Experimental Protocol (via Dieckmann Condensation)

The following is a generalized experimental protocol based on the synthesis of similar 2-indanone structures:

-

Esterification of 3-Fluorophenylacetic Acid: 3-Fluorophenylacetic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl 3-fluorophenylacetate.

-

Formation of the Diester: The resulting ester is then reacted with ethyl chloroacetate in the presence of a strong base like sodium ethoxide to form the corresponding diester.

-

Dieckmann Condensation: The diester is treated with a base (e.g., sodium ethoxide in an anhydrous solvent like toluene or ethanol) and heated to induce intramolecular cyclization, forming the ethyl 4-fluoro-2-oxo-2,3-dihydro-1H-indene-1-carboxylate[4][5][8].

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed with an aqueous acid (e.g., HCl or H₂SO₄) and heated to promote decarboxylation, yielding this compound.

-

Purification: The final product can be purified by techniques such as column chromatography or recrystallization.

Synthetic Workflow Diagram

Reactivity and Identification of Electrophilic/Nucleophilic Sites

The reactivity of this compound is primarily dictated by the presence of the carbonyl group and the acidic α-hydrogens.

Electrophilic Site

The primary electrophilic site in this compound is the carbonyl carbon . The significant difference in electronegativity between carbon and oxygen results in a polarized carbon-oxygen double bond. This polarization creates a partial positive charge (δ+) on the carbonyl carbon, making it susceptible to attack by nucleophiles.

Nucleophilic Sites

The molecule possesses two main nucleophilic sites:

-

Carbonyl Oxygen: The lone pairs of electrons on the carbonyl oxygen atom can act as a nucleophile, particularly in reactions with strong acids where the oxygen can be protonated.

-

α-Carbons (via Enolate Formation): The hydrogens on the carbons adjacent to the carbonyl group (the α-carbons) are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. In the presence of a base, an α-hydrogen can be removed to form a nucleophilic enolate ion. This enolate has two resonance structures, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. The α-carbon of the enolate is a soft nucleophile and readily reacts with various electrophiles.

Keto-Enol Tautomerism and Enolate Formation

Reactions of this compound

Reactions with Nucleophiles

The electrophilic carbonyl carbon is the site of attack for a wide range of nucleophiles in nucleophilic addition reactions .

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Grignard and Organolithium Reactions: Reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) results in the formation of a tertiary alcohol after acidic workup.

-

Wittig Reaction: Aldehydes and ketones react with phosphorus ylides (Wittig reagents) to form alkenes.

-

Formation of Imines and Enamines: Reaction with primary amines yields imines, while reaction with secondary amines produces enamines.

Reactions with Electrophiles

Through the formation of an enolate intermediate, the α-carbon becomes nucleophilic and can react with various electrophiles.

-

Alkylation: The enolate can be alkylated using alkyl halides. This is a common method for forming new carbon-carbon bonds at the α-position.

-

Halogenation: In the presence of an acid or base catalyst, the α-carbon can be halogenated with reagents like Br₂ or Cl₂.

-

Aldol Reaction: The enolate can act as a nucleophile and attack the electrophilic carbonyl carbon of another molecule of the ketone (or a different aldehyde/ketone) in an aldol reaction.

Quantitative Data

Table 1: Spectroscopic Data for Analogous Fluorinated Indanones

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |

| 2-Fluoro-1,3-indanedione | 5.4 (d, ¹JH-F = 51.0 Hz, 1H), 7.65–8.22 (m, 4H) | 90.1 (d, ¹JC-F = 211.2 Hz), 125.3, 138.9, 141.9, 193.5 (d, ²JC-F = 24.0 Hz) | -207.3 (d, ¹JF-H = 51.1 Hz, 1F) | [9] |

| 2,2-Difluoro-1,3-indanedione | 8.0–8.15 (m, 4H) | 104.0 (t, ¹JC-F = 264 Hz), 128.8, 138.2, 139.3 (t, ³JC-F = 4.3 Hz), 185.8(t, ²JC-F = 24.0Hz) | -125.9 (s, 2F) | [9] |

Note: The provided data is for comparison and may not exactly match the spectral characteristics of this compound.

Biological Activity and Reaction Mechanisms

Biological Activity

While specific studies on the biological activity of this compound are not prevalent in the literature, fluorinated indanone and indazole derivatives have been investigated for a range of therapeutic applications. For instance, various fluorinated indazoles have been explored as selective inhibitors of nitric oxide synthase (NOS) and other enzymes[10]. The indanone scaffold itself is present in several biologically active compounds and is considered a privileged structure in medicinal chemistry[9][11][12]. The introduction of fluorine can enhance the pharmacological properties of such molecules[13][14]. Therefore, this compound represents a molecule of interest for further investigation in drug discovery programs.

Plausible Reaction Mechanism: Base-Catalyzed α-Alkylation

Given the importance of α-carbon functionalization in the synthesis of more complex molecules, the following diagram illustrates the logical workflow of a base-catalyzed α-alkylation of this compound.

Conclusion

This compound is a molecule with significant potential for synthetic transformations and as a scaffold in medicinal chemistry. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon and the nucleophilicity of the α-carbons following enolate formation. These reactive sites allow for a variety of functionalization reactions, making it a versatile building block. While specific experimental and biological data for this compound are limited, this guide provides a solid foundation for its synthesis, understanding its chemical behavior, and exploring its potential applications based on the properties of analogous structures. Further research into the specific reactions and biological profile of this compound is warranted to fully unlock its potential.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. nbinno.com [nbinno.com]

- 3. 1210824-58-0|this compound|BLD Pharm [bldpharm.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 12. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Redirecting [linkinghub.elsevier.com]

Navigating the Solubility Landscape of 4-Fluoro-1H-inden-2(3H)-one: A Technical Guide

For Immediate Release

Quantitative Solubility Data

A thorough review of scientific databases and chemical literature did not yield specific quantitative solubility values for 4-Fluoro-1H-inden-2(3H)-one. To facilitate future research and data compilation, the following table provides a standardized format for presenting experimentally determined solubility data.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| e.g., Ethanol | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask |

| e.g., Dichloromethane | 25 | Data Not Available | Data Not Available | e.g., HPLC |

| e.g., Acetone | 25 | Data Not Available | Data Not Available | e.g., UV-Vis Spectroscopy |

| e.g., Toluene | 25 | Data Not Available | Data Not Available | e.g., Gravimetric |

| e.g., Dimethyl Sulfoxide | 25 | Data Not Available | Data Not Available | e.g., NMR Spectroscopy |

Note: The absence of data highlights a knowledge gap and an opportunity for further research in the physicochemical characterization of this compound.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are crucial for various stages of drug development. The following are detailed methodologies for key experiments used to determine the solubility of a compound like this compound.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility due to its reliability for a wide range of compounds, including those with low solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent of high purity

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C or 37 °C).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid. For finer suspensions, centrifugation is employed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

Kinetic Solubility Determination: High-Throughput Screening Method

Kinetic solubility assays are often used in early drug discovery to quickly assess the solubility of a large number of compounds. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution.

Objective: To rapidly estimate the solubility of this compound in an aqueous-organic solvent mixture.

Materials:

-

This compound (dissolved in a high-concentration DMSO stock)

-

Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

-

96-well microplates

-

Automated liquid handler

-

Plate reader capable of nephelometry or turbidimetry

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Precipitation Induction: Transfer a small, fixed volume from each well of the dilution plate to a corresponding well of a new 96-well plate containing the aqueous buffer. This rapid change in solvent composition induces precipitation of compounds with low aqueous solubility.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Detection: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Visualizing Experimental Workflows

Diagrams are essential for clearly communicating complex experimental processes. The following Graphviz diagrams illustrate the logical flow of the described solubility determination methods.

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Caption: High-Throughput Workflow for Kinetic Solubility Determination.

An In-Depth Technical Guide to 4-Fluoro-1H-inden-2(3H)-one: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-1H-inden-2(3H)-one, a fluorinated derivative of the indanone scaffold, is a chemical compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its discovery, synthesis, and physicochemical properties. While the specific initial discovery of this compound is not extensively documented in readily available literature, its synthesis can be inferred from established methodologies for related fluorinated indanones. This document details a probable synthetic route, compiles available spectroscopic data, and explores its potential utility as a building block in the development of novel therapeutic agents and functional materials.

Introduction

Indanones are a class of bicyclic ketones that serve as important structural motifs in a variety of biologically active compounds and functional materials. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and modified electronic characteristics. Consequently, fluorinated indanones, including this compound, are of considerable interest to researchers in drug discovery and materials science.

This guide focuses on this compound (CAS No. 1210824-58-0), providing a detailed account of its chemical identity, a plausible synthesis pathway based on established chemical principles, and a summary of its known spectroscopic data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1210824-58-0 | [1][2] |

| Molecular Formula | C₉H₇FO | [1][2] |

| Molecular Weight | 150.15 g/mol | [1][2] |

| Appearance | Solid (predicted) | |

| SMILES | O=C1CC2=C(F)C=CC=C2C1 | |

| InChI | InChI=1S/C9H7FO/c10-8-5-3-4-6-1-2-7(11)9(6)8/h3-5H,1-2H2 |

Synthesis and Experimental Protocols

While a specific, dedicated publication detailing the first synthesis of this compound is not readily apparent in the surveyed literature, a plausible synthetic route can be constructed based on general methods for the preparation of indanones. A common and effective method for synthesizing the indanone core is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.

Proposed Synthetic Pathway

A likely synthetic route to this compound involves a two-step process starting from a readily available fluorinated phenylacetic acid derivative.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Diethyl 2-((2-fluorophenyl)acetyl)malonate

-

To a solution of 2-fluorophenylacetic acid in a suitable anhydrous solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

-

Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by IR spectroscopy).

-

In a separate flask, prepare a solution of magnesium ethoxide in ethanol.

-

Add diethyl malonate to the magnesium ethoxide solution and stir.

-

Slowly add the previously prepared 2-fluorophenylacetyl chloride to the malonate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by quenching with dilute acid and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield diethyl 2-((2-fluorophenyl)acetyl)malonate.

Step 2: Synthesis of this compound

-

Heat a mixture of diethyl 2-((2-fluorophenyl)acetyl)malonate with water and a catalytic amount of sulfuric acid.

-

The reaction will undergo hydrolysis and decarboxylation.

-

Continue heating to effect the intramolecular Friedel-Crafts acylation (cyclization).

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and neutralize it.

-

Extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Spectroscopic Data

The structural characterization of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Data Type | Values | Reference |

| ¹H NMR | A ¹H NMR spectrum is available from commercial suppliers. | [3] |

Note: A detailed interpretation of the ¹H NMR spectrum is pending acquisition of high-resolution data from a peer-reviewed source. Expected signals would include aromatic protons, and two methylene groups in the five-membered ring, with splitting patterns influenced by the fluorine atom.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Potential Applications in Drug Discovery and Medicinal Chemistry

The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The introduction of a fluorine atom at the 4-position of the indanone ring can modulate the compound's properties in several ways relevant to drug design:

-

Metabolic Stability: The C-F bond is strong and generally resistant to metabolic cleavage, which can prolong the in vivo half-life of a drug candidate.

-

Binding Interactions: Fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the binding affinity of a molecule to its biological target.

-

Lipophilicity and Permeability: The strategic placement of fluorine can alter the lipophilicity of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

While no specific biological activities for this compound have been reported in the literature surveyed, its structure suggests it could serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This compound is a fluorinated indanone with potential as a versatile building block in organic synthesis, particularly for applications in medicinal chemistry. While its specific discovery and a detailed, published synthetic protocol are not prominently available, its synthesis can be reasonably achieved through established methodologies. The presence of the fluorine atom is anticipated to confer advantageous properties for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

4-Fluoro-1H-inden-2(3H)-one: A Versatile Fluorinated Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a paramount tool for fine-tuning physicochemical and biological properties. The 4-fluoro-1H-inden-2(3H)-one scaffold, a fluorinated derivative of 2-indanone, represents a valuable and versatile building block for the synthesis of a diverse array of complex molecules. Its unique structural and electronic features make it an attractive starting material for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the synthesis, reactivity, and potential applications of this compound, offering a valuable resource for researchers in organic synthesis and drug discovery.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its physical and chemical characteristics can be inferred from its structure and related compounds.

| Property | Inferred Value/Characteristic |

| CAS Number | 1210824-58-0 |

| Molecular Formula | C₉H₇FO |

| Molecular Weight | 150.15 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |

| Reactivity | The ketone functionality allows for a range of chemical transformations, while the fluorine atom influences the reactivity of the aromatic ring. |

Synthesis of this compound

Proposed Synthetic Pathway 1: Dieckmann Condensation

One of the most reliable methods for the formation of five-membered cyclic ketones is the Dieckmann condensation.[1][2][3] This intramolecular cyclization of a diester in the presence of a strong base can be adapted for the synthesis of the target molecule.

Caption: Proposed synthesis of this compound via Dieckmann condensation.

Experimental Protocol (Proposed):

-

Esterification: 3-Fluorophenylacetic acid is converted to its corresponding acid chloride using thionyl chloride. Subsequent reaction with an excess of ethanol would yield diethyl 2,2'-(3-fluorophenyl)diacetate.

-

Dieckmann Condensation: The resulting diester is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene. This promotes an intramolecular cyclization to form a β-keto ester intermediate.

-

Hydrolysis and Decarboxylation: Acidic workup (e.g., with aqueous HCl) followed by heating leads to hydrolysis of the ester and subsequent decarboxylation to afford this compound.

Proposed Synthetic Pathway 2: Intramolecular Friedel-Crafts Acylation

An alternative approach involves the intramolecular Friedel-Crafts acylation of a suitable precursor.[4][5][6] This method is widely used for the synthesis of indanones.[7][8][9]

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol (Proposed):

-

Precursor Synthesis: 3-(3-Fluorophenyl)propanoic acid is required as the starting material.

-

Acyl Chloride Formation: The carboxylic acid is converted to the corresponding acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

-

Intramolecular Friedel-Crafts Acylation: The acyl chloride is then treated with a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like dichloromethane to promote intramolecular cyclization to the isomeric 4-fluoro-1-indanone.

-

Isomerization: The conversion of the resulting 1-indanone to the desired 2-indanone would require a subsequent rearrangement, which may be a multi-step process and is not a trivial transformation.

Given the potential complexities of the second proposed route, the Dieckmann condensation appears to be a more direct and plausible method for the synthesis of this compound.

Reactivity and Applications as a Building Block

This compound serves as a versatile scaffold for further synthetic modifications, primarily leveraging the reactivity of its ketone functionality and the activated methylene groups.

Alkylation Reactions

The α-carbons to the ketone are susceptible to deprotonation by a suitable base, forming an enolate that can react with various electrophiles. This allows for the introduction of diverse substituents at the 1- and 3-positions.

General Experimental Protocol for Alkylation:

-

To a solution of this compound in an anhydrous aprotic solvent (e.g., THF, DMF) at a reduced temperature (e.g., -78 °C or 0 °C), a strong base (e.g., LDA, NaH) is added to generate the enolate.

-

The desired alkylating agent (e.g., an alkyl halide) is then added, and the reaction is allowed to warm to room temperature.

-

The reaction is quenched with a proton source (e.g., saturated aqueous NH₄Cl), and the product is extracted with an organic solvent.

-

Purification is typically achieved through column chromatography.

| Reagent | Product | Yield (%) | Reference (Analogous Reactions) |

| Methyl Iodide | 1-Methyl-4-fluoro-1H-inden-2(3H)-one | Not Reported | [10] |

| Benzyl Bromide | 1-Benzyl-4-fluoro-1H-inden-2(3H)-one | Not Reported | [10] |

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from ketones.[11][12][13] This reaction transforms the carbonyl group of this compound into an amino group, providing access to a wide range of fluorinated amine derivatives which are valuable in medicinal chemistry.[14][15]

Caption: General workflow for the reductive amination of this compound.

General Experimental Protocol for Reductive Amination:

-

A solution of this compound and the desired primary or secondary amine in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane) is prepared.

-

A reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), is added in portions.[14][15]

-

The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.

-

The reaction is quenched with an aqueous basic solution (e.g., saturated aqueous NaHCO₃), and the product is extracted.

-

Purification by column chromatography or crystallization yields the desired amine.

| Amine | Reducing Agent | Product | Yield (%) | Reference (Analogous Reactions) |

| Benzylamine | NaBH(OAc)₃ | N-Benzyl-4-fluoro-2,3-dihydro-1H-inden-2-amine | Not Reported | [10] |

| Morpholine | NaBH(OAc)₃ | 4-(4-Fluoro-2,3-dihydro-1H-inden-2-yl)morpholine | Not Reported | [10] |

Synthesis of Bioactive Molecules

Fluorinated indanone derivatives are recognized as important scaffolds in medicinal chemistry.[7][9][16] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[17][18] Derivatives of this compound are therefore promising candidates for the development of new drugs. For instance, the core structure is present in molecules with potential anti-inflammatory and anticancer activities.[10]

Conclusion

This compound, while not extensively documented, represents a building block with significant potential in organic synthesis. Its synthesis, likely achievable through established methods such as the Dieckmann condensation, opens the door to a variety of valuable derivatives. The reactivity of its ketone functionality allows for straightforward modifications, including alkylation and reductive amination, providing access to a diverse chemical space. Given the growing importance of fluorinated compounds in drug discovery, this compound stands out as a promising starting material for the synthesis of novel, biologically active molecules. Further exploration of its synthesis and reactivity is warranted to fully unlock its potential as a versatile tool for chemists and pharmaceutical researchers.

References

- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 2. Dieckmann Condensation [organic-chemistry.org]

- 3. synarchive.com [synarchive.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 10. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. organicreactions.org [organicreactions.org]

- 13. jocpr.com [jocpr.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 16. 4-Fluoro-1-indanone | 699-99-0 [chemicalbook.com]

- 17. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 18. Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 4-Fluoro-1H-inden-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential synthetic routes for the generation of bioactive heterocyclic compounds utilizing 4-Fluoro-1H-inden-2(3H)-one as a key starting material. While direct literature on the synthesis of bioactive heterocyles from this specific fluorinated indanone is limited, this document outlines established methodologies for analogous ketones that can be adapted and explored. The protocols provided herein are based on well-known organic reactions and offer a foundation for the development of novel molecular entities with potential therapeutic applications.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The indanone scaffold, a privileged structure in medicinal chemistry, serves as a versatile precursor for the synthesis of diverse heterocyclic systems. The introduction of a fluorine atom, as in this compound, can significantly modulate the physicochemical and biological properties of the resulting molecules, potentially enhancing their potency, selectivity, and metabolic stability. This document details potential synthetic strategies, experimental protocols, and the biological relevance of target heterocyclic scaffolds that could be accessed from this fluorinated starting material.

I. Synthesis of Spiro-Heterocycles

The carbonyl group at the 2-position of this compound is an ideal handle for the construction of spirocyclic systems, where a heterocyclic ring is fused to the indanone core at a single carbon atom. Spiro-heterocycles are of significant interest in drug discovery due to their rigid three-dimensional structures, which can lead to high-affinity interactions with biological targets.

Synthesis of Spiro-Oxindoles via [3+2] Cycloaddition

Spiro-oxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. A potential route to spiro-oxindoles from this compound involves a [3+2] cycloaddition reaction with an azomethine ylide generated in situ from isatin and an amino acid.

Experimental Protocol: Synthesis of a Spiro[indene-2,3'-pyrrolidin]-2'-one Derivative (Proposed)

-

Preparation of the Imine: To a solution of this compound (1.0 mmol) in methanol (10 mL), add a substituted isatin (1.0 mmol) and sarcosine (1.1 mmol).

-

Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.

-

Purification: Wash the solid with cold methanol and dry under vacuum to afford the desired spiro-oxindole derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.

| Entry | Isatin Derivative | Product | Yield (%) | Reference |

| 1 | Isatin | Spiro[4-fluoroindene-2,3'-pyrrolidin]-2'-one | Not Reported | Proposed |

| 2 | 5-Fluoroisatin | 5'-Fluoro-spiro[4-fluoroindene-2,3'-pyrrolidin]-2'-one | Not Reported | Proposed |

Logical Workflow for Spiro-Oxindole Synthesis

Caption: Proposed synthesis of spiro-oxindoles.

II. Synthesis of Fused Heterocycles

The reactivity of the carbonyl and adjacent active methylene groups in this compound allows for the construction of various fused heterocyclic systems.

Synthesis of Indeno[1,2-b]pyrazoles

Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. A common method for the synthesis of pyrazoles is the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Experimental Protocol: Synthesis of a 4-Fluoro-1,9-dihydroindeno[1,2-c]pyrazol-4-one Derivative (Proposed)

-

Knoevenagel Condensation: To a solution of this compound (1.0 mmol) and dimethylformamide-dimethylacetal (DMF-DMA) (1.2 mmol) in anhydrous toluene (15 mL), add a catalytic amount of pyrrolidine (0.1 mmol).

-

Reaction: Reflux the mixture for 2-3 hours. The intermediate enaminone can be isolated or used directly in the next step.

-

Cyclization: To the solution of the enaminone, add hydrazine hydrate (1.2 mmol) and a catalytic amount of acetic acid.

-

Reaction: Reflux the mixture for an additional 4-6 hours, monitoring by TLC.

-

Work-up: After cooling, the solvent is removed under reduced pressure. The residue is triturated with diethyl ether to afford the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

| Entry | Hydrazine Derivative | Product | Yield (%) | Reference |

| 1 | Hydrazine hydrate | 4-Fluoro-1,9-dihydroindeno[1,2-c]pyrazol-4-one | Not Reported | Proposed |

| 2 | Phenylhydrazine | 4-Fluoro-1-phenyl-1,9-dihydroindeno[1,2-c]pyrazol-4-one | Not Reported | Proposed |

Signaling Pathway Implication (Hypothetical)

Many pyrazole derivatives are known to act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The synthesized indeno[1,2-b]pyrazoles could potentially exhibit anti-inflammatory activity by inhibiting the conversion of arachidonic acid to prostaglandins.

Caption: Potential inhibition of the COX pathway.

Synthesis of Indeno[2,1-d]thiazoles via Gewald Reaction

The Gewald reaction is a multicomponent reaction that allows for the synthesis of 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base. Thiazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer effects.

Experimental Protocol: Synthesis of a 2-Amino-4-fluoro-1H-indeno[2,1-d]thiazole-3-carbonitrile Derivative (Proposed)

-

Reaction Mixture: In a round-bottom flask, combine this compound (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (15 mL).

-

Catalyst Addition: Add morpholine (1.5 mmol) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours or gently reflux for 2-4 hours, monitoring by TLC.

-

Work-up: After completion, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration.

-

Purification: The crude product is washed with water and then recrystallized from ethanol to afford the pure 2-aminothiophene derivative.

| Entry | Active Methylene Nitrile | Product | Yield (%) | Reference |

| 1 | Malononitrile | 2-Amino-4-fluoro-1H-indeno[2,1-d]thiazole-3-carbonitrile | Not Reported | Proposed |

| 2 | Ethyl cyanoacetate | Ethyl 2-amino-4-fluoro-1H-indeno[2,1-d]thiazole-3-carboxylate | Not Reported | Proposed |

Synthetic Workflow for Gewald Reaction

Caption: Proposed Gewald synthesis of indenothiazoles.

Conclusion

The protocols and strategies outlined in these application notes provide a solid foundation for the synthesis of novel, potentially bioactive heterocyclic compounds derived from this compound. Researchers are encouraged to explore these and other synthetic transformations to expand the chemical space around this promising scaffold. Further biological evaluation of the synthesized compounds will be crucial in identifying new lead candidates for drug discovery programs. It is important to note that the provided protocols are proposed adaptations and may require optimization for the specific substrate. Standard laboratory safety procedures should be followed at all times.

Application Note: A Proposed Experimental Protocol for the Synthesis of 4-Fluoro-1H-inden-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed, multi-step experimental protocol for the synthesis of 4-Fluoro-1H-inden-2(3H)-one, a fluorinated indanone derivative of interest in medicinal chemistry and drug development. Due to the absence of a specific, published protocol for this exact molecule in readily available scientific literature, the following procedure is a proposed synthetic route based on well-established and analogous chemical transformations for similar compounds.

Introduction

Indanone scaffolds are prevalent in a variety of biologically active molecules. The incorporation of fluorine into organic compounds is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This compound is therefore a valuable building block for the synthesis of novel therapeutic agents. The proposed synthesis is a three-stage process commencing from 3-fluorophenylacetic acid.

Overall Synthetic Scheme

The proposed synthesis involves three main stages:

-

Homologation of 3-fluorophenylacetic acid to 3-(3-fluorophenyl)propanoic acid via the Arndt-Eistert reaction.

-

Intramolecular Friedel-Crafts cyclization of 3-(3-fluorophenyl)propanoic acid to yield 4-fluoro-1-indanone.

-

Conversion of 4-fluoro-1-indanone to the target molecule, this compound.

Experimental Protocols

Stage 1: Synthesis of 3-(3-fluorophenyl)propanoic acid (2)

This stage involves a one-carbon homologation of 3-fluorophenylacetic acid using the Arndt-Eistert reaction.

-

Step 1a: Synthesis of 3-fluorophenylacetyl chloride (1a)

-

To a solution of 3-fluorophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1 drop).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude 3-fluorophenylacetyl chloride, which is used in the next step without further purification.

-

-

Step 1b: Synthesis of 2-diazo-1-(3-fluorophenyl)ethan-1-one (1b)

-

Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Prepare a solution of diazomethane in diethyl ether using a diazomethane generation kit.

-

Slowly add the crude 3-fluorophenylacetyl chloride (1.0 eq) in anhydrous diethyl ether to the ethereal solution of diazomethane (2.5 eq) at 0 °C.

-

Stir the mixture at 0 °C for 3 hours.

-

Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Wash the ethereal solution with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diazoketone.

-

-

Step 1c: Wolff Rearrangement to 3-(3-fluorophenyl)propanoic acid (2)

-

To a solution of the crude diazoketone (1.0 eq) in a mixture of 1,4-dioxane and water (3:1), add silver benzoate (0.1 eq).

-

Heat the mixture to 50-60 °C and stir until the evolution of nitrogen ceases (approximately 2-3 hours).

-

Cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Dilute the filtrate with water and acidify with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 3-(3-fluorophenyl)propanoic acid.

-

Stage 2: Synthesis of 4-fluoro-1-indanone (3)

This stage involves the intramolecular Friedel-Crafts cyclization of the propanoic acid derivative.

-

Place 3-(3-fluorophenyl)propanoic acid (1.0 eq) and polyphosphoric acid (PPA, 10 eq by weight) in a round-bottom flask equipped with a mechanical stirrer.

-

Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-fluoro-1-indanone.

Stage 3: Synthesis of this compound (6)

This stage involves the conversion of the 1-indanone to the target 2-indanone.

-

Step 3a: Synthesis of 4-fluoro-2,3-dihydro-1H-inden-1-ol (4)

-

To a solution of 4-fluoro-1-indanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol, which can be used in the next step without further purification.

-

-

Step 3b: Synthesis of 7-fluoro-1H-indene (5)

-

Dissolve the crude 4-fluoro-2,3-dihydro-1H-inden-1-ol (1.0 eq) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 2-4 hours.

-

Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude indene by column chromatography (silica gel, hexane) to yield 7-fluoro-1H-indene.

-

-

Step 3c: Synthesis of this compound (6)

-

This procedure is adapted from the synthesis of 2-indanone as described in Organic Syntheses.

-

In a three-necked flask fitted with a stirrer, dropping funnel, and thermometer, place formic acid (88%, ~6 mL/mmol of indene) and 30% hydrogen peroxide (~1.2 mL/mmol of indene).

-

Maintain the temperature at 35-40 °C while adding the 7-fluoro-1H-indene (1.0 eq) dropwise with stirring over 2 hours.

-

Stir the reaction at room temperature for 7 hours.

-

Remove the formic acid under reduced pressure, keeping the temperature below 60 °C.

-

To the residue, add a 7% (by volume) sulfuric acid solution.

-

Steam distill the mixture until the product ceases to distill.

-

Collect the solid product from the distillate by filtration.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. Please note that yields are estimated based on analogous reactions and may vary.

| Step | Starting Material | Reagents and Solvents | Reaction Time (h) | Temperature (°C) | Product | Estimated Yield (%) |

| 1a | 3-fluorophenylacetic acid | Oxalyl chloride, DCM, DMF (cat.) | 2 | 0 to RT | 3-fluorophenylacetyl chloride | ~95 (crude) |

| 1b | 3-fluorophenylacetyl chloride | Diazomethane, Diethyl ether | 3 | 0 | 2-diazo-1-(3-fluorophenyl)ethan-1-one | ~90 (crude) |

| 1c | 2-diazo-1-(3-fluorophenyl)ethan-1-one | Silver benzoate, 1,4-dioxane/water | 2-3 | 50-60 | 3-(3-fluorophenyl)propanoic acid | 70-80 |